molecular formula C14H8ClNO3 B3017807 (3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one CAS No. 1180034-14-3

(3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B3017807
CAS No.: 1180034-14-3
M. Wt: 273.67
InChI Key: DCQFSEZPQBDSJR-CLFYSBASSA-N
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Description

The compound “(3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one” is a methylidene oxindole derivative characterized by a 7-chloro-substituted indole-2-one core fused with a furan-2-yl-oxoethylidene group. This structure places it within a class of compounds known for diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties . The Z-configuration of the exocyclic double bond (3Z) is critical for its stereochemical stability and interaction with biological targets .

Properties

IUPAC Name

(3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO3/c15-10-4-1-3-8-9(14(18)16-13(8)10)7-11(17)12-5-2-6-19-12/h1-7H,(H,16,18)/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQFSEZPQBDSJR-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=O)C2=CC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC\2=C(C(=C1)Cl)NC(=O)/C2=C\C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one typically involves the condensation of a furan derivative with an indole derivative under specific reaction conditions. One common method involves the use of a base-catalyzed aldol condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol, and bases like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives .

Scientific Research Applications

(3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The furan and indole moieties can interact with various enzymes and receptors, leading to biological effects. For example, the compound may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of the target compound, highlighting substituent variations, molecular properties, and biological activities:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Biological Activities Cytotoxicity Notes Reference
(3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one R1 = Cl, R2 = Furan-2-yl 318.73 (calc.) Antimicrobial (hypothesized) Not reported
(3Z)-5-Bromo-3-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one R1 = Br, R2 = 4-Methylphenyl 342.19 Not reported Not reported
(3Z)-5-Chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one R1 = Cl, R2 = 2-Fluoro-4-methoxyphenyl 331.73 Not reported Not reported
DIA-001: (3Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one R1 = H, R2 = 4-Chlorophenyl 283.71 Topoisomerase I inhibition, DNA damage, apoptosis Low cytotoxicity in cancer cells
(3Z)-3-[2-(4-Fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one R1 = H, R2 = 4-Fluorophenyl 267.26 Antimicrobial (broad-spectrum) High cytotoxicity (V-79 cells)
1,3-dihydro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-2H-indol-2-one R1 = H, R2 = 4-Nitrophenyl 294.25 Antifungal, antibacterial (comparable to Bavistin) Less toxic than Bavistin

Key Findings

Substituent Impact on Bioactivity: Electron-Withdrawing Groups (Cl, Br, NO₂): Enhance antimicrobial and antifungal activities. For example, the 4-nitrophenyl derivative exhibits potency comparable to the commercial fungicide Bavistin . Heterocyclic Substituents (Furan-2-yl): The furan ring in the target compound may improve solubility or target specificity due to its oxygen heteroatom, though direct activity data are lacking .

Cytotoxicity Trends: Compounds with 4-fluorophenyl or 4-chlorophenyl groups show divergent cytotoxicity profiles.

Synthetic Efficiency :

  • Microwave-assisted synthesis (e.g., for the 4-fluorophenyl derivative) achieves 96% yield with high purity, outperforming conventional thermal methods .

Structural Stability :

  • XPac algorithm analyses reveal that 3Z-configurated methylidene oxindoles exhibit consistent solid-state packing motifs, which may correlate with stability and bioavailability .

Contradictions and Limitations

  • Cytotoxicity vs. Therapeutic Utility: While some derivatives (e.g., DIA-001) are selectively toxic to cancer cells, others (e.g., 4-fluorophenyl analogue) show non-selective cytotoxicity, complicating drug development .
  • Data Gaps : Biological activity data for the target compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

(3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one is a heterocyclic compound characterized by the presence of both furan and indole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound allow for diverse interactions with biological targets, making it a significant candidate for further research.

Chemical Structure and Properties

The chemical formula of this compound is C13H10ClNO3C_{13}H_{10}ClNO_3, with a molecular weight of 253.68 g/mol. Its structure includes a chloro substituent on the indole ring and a furan-derived side chain that contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC13H10ClNO3C_{13}H_{10}ClNO_3
Molecular Weight253.68 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is believed to involve its interaction with specific enzymes and receptors within biological pathways. The furan and indole moieties can influence various cellular processes, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain its potential neuroprotective effects.

Antimicrobial Activity

Research indicates that compounds featuring indole and furan structures often exhibit antimicrobial properties. Studies have shown that this compound displays significant activity against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

Anticancer Properties

The anticancer activity of this compound has been evaluated in several studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest : Inhibition of cell proliferation by disrupting the cell cycle.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cancer cell death.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Experimental data suggest that it may reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains found that this compound exhibited MIC values comparable to standard antibiotics.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa16
  • Anticancer Activity : In vitro studies demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment.

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